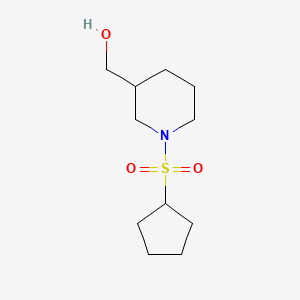

(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C11H21NO3S |

|---|---|

Molekulargewicht |

247.36 g/mol |

IUPAC-Name |

(1-cyclopentylsulfonylpiperidin-3-yl)methanol |

InChI |

InChI=1S/C11H21NO3S/c13-9-10-4-3-7-12(8-10)16(14,15)11-5-1-2-6-11/h10-11,13H,1-9H2 |

InChI-Schlüssel |

FBWWNIJGOAQHKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)S(=O)(=O)N2CCCC(C2)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Piperidine Ring Formation

The piperidine backbone is typically constructed via cyclization or reduction of pyridine derivatives . A common approach involves hydrogenation of pyridine precursors using palladium catalysts. For example, 1-Boc-piperidin-4-one can be reduced to the corresponding piperidine using 10% Pd/C under H₂ pressure (50 psi) in ethanol. This method yields piperidine intermediates with high purity (>95%), as confirmed by NMR and mass spectrometry.

Reaction Conditions for Piperidine Synthesis

Introduction of the Cyclopentylsulfonyl Group

Sulfonation of the piperidine nitrogen is achieved via nucleophilic substitution using cyclopentylsulfonyl chloride . The reaction proceeds in anhydrous dichloromethane (DCM) with a base such as triethylamine to scavenge HCl.

Optimized Sulfonation Protocol

Hydroxymethyl Group Installation

The hydroxymethyl group is introduced through reduction of a ketone precursor . For example, piperidin-3-one derivatives are reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Reduction of Piperidin-3-one

| Reducing Agent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0°C → RT | 88% | >98% |

| LiAlH₄ | THF | Reflux | 92% | >97% |

Integrated Synthesis Pathway

A consolidated route for this compound involves:

Stepwise Reaction Overview

-

Hydrogenation :

-

Sulfonation :

-

Purification :

Analytical Characterization

Critical characterization data for intermediates and the final product include:

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

For large-scale production, continuous flow reactors improve efficiency during hydrogenation and sulfonation steps. Key optimizations include:

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperidine-based drugs .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .

Wirkmechanismus

The mechanism of action of (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopentylsulfonyl group and the hydroxyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and molecular interactions depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol with structurally related piperidine derivatives, focusing on molecular properties, synthesis, and applications.

Key Observations:

Substituent Effects on Molecular Weight: Bulky substituents (e.g., cyclopentylsulfonyl, 4-methylbenzyl) increase molecular weight compared to simpler groups (methyl or cyclopropylmethyl) .

Stereochemical Applications: Chiral analogs like compound 7h exhibit high enantiomeric excess (88–89% ee), suggesting utility in asymmetric synthesis . this compound may similarly serve as a chiral scaffold if synthesized enantioselectively.

Synthetic Utility: Piperidin-3-yl methanol derivatives are versatile intermediates. For example, 7h and 7i are key substrates in enantioselective annulation reactions . The cyclopentylsulfonyl group in the target compound could enhance solubility or act as a directing group in metal-catalyzed reactions.

Biologische Aktivität

(1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopentylsulfonyl group and a hydroxymethyl group. This unique structure contributes to its biological activity by influencing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The sulfonyl group can engage in hydrogen bonding, while the piperidine ring facilitates hydrophobic interactions. These interactions enhance binding affinity to targets involved in critical biological pathways, including:

- Muscarinic Acetylcholine Receptors (mAChRs) : This compound may act as an antagonist or modulator of mAChRs, which play significant roles in neurotransmission and various physiological processes .

- Phosphodiesterase Inhibition : It has been suggested that compounds with similar structures may inhibit phosphodiesterase type IV (PDE4), which is involved in inflammatory responses .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antiproliferative Effects : Preliminary studies show that this compound may possess antiproliferative properties against certain cancer cell lines, including glioblastoma and multiple myeloma .

- Cytotoxicity : The compound has demonstrated cytotoxic effects on a range of cancer cells, suggesting potential as a pro-apoptotic agent. This activity is likely mediated through the induction of endoplasmic reticulum stress and activation of the unfolded protein response (UPR) .

Case Studies

Several studies have explored the efficacy and safety profiles of this compound:

- Study on Cancer Cell Lines : A study reported that this compound exhibited significant cytotoxicity against glioblastoma cells. The mechanism was linked to the activation of apoptotic pathways, leading to cell death .

- Inhibition of mAChRs : Research indicated that related compounds could inhibit mAChRs, potentially leading to therapeutic applications in treating respiratory diseases like asthma and COPD by modulating bronchial smooth muscle contraction .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(Cyclopentylsulfonyl)piperidin-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of a piperidine precursor followed by functionalization. For example, cyclopentylsulfonyl chloride can react with a piperidine intermediate under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group. Subsequent reduction or hydroxylation steps yield the methanol derivative. Reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometric ratios significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products .

Q. How do the physicochemical properties of this compound compare to structurally related sulfonyl-piperidine derivatives?

- Methodological Answer : Key properties (e.g., solubility, logP, pKa) are influenced by the cyclopentylsulfonyl group’s steric bulk and electron-withdrawing effects. Compared to analogs like (1-(methylsulfonyl)piperidin-3-yl)methanol, the cyclopentyl group enhances lipophilicity (higher logP), potentially reducing aqueous solubility. Computational tools (e.g., ChemAxon, ACD/Labs) can predict these properties, but experimental validation via HPLC (for logP) and pH-dependent solubility assays is essential .

Q. What safety precautions and handling protocols are recommended for laboratory use of this compound?

- Methodological Answer : While no specific hazard data exists for this compound, analogous sulfonyl-piperidine derivatives (e.g., HB-5502) recommend standard lab safety practices: use of nitrile gloves, chemical goggles, and fume hoods for handling solids or solutions. Storage at 2–8°C under inert atmosphere (N₂/Ar) prevents degradation. Emergency protocols include skin/eye rinsing with water and consultation with safety sheets of structurally similar compounds .

Advanced Research Questions

Q. What experimental strategies are optimal for evaluating the environmental persistence and degradation pathways of this compound?

- Lab Studies : Assess hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F ready biodegradability test).

- Field Monitoring : Use LC-MS/MS to quantify environmental levels in water/soil samples.

- Computational Modeling : Apply QSAR models to predict bioaccumulation and ecotoxicity .

Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-piperidine derivatives through comparative structural analysis?

- Methodological Answer :

- Structural Comparison : Use X-ray crystallography (as in ) or NMR to analyze substituent effects (e.g., cyclopentyl vs. aryl groups) on conformation and target binding.

- Standardized Assays : Replicate activity studies (e.g., enzyme inhibition) under controlled conditions (pH, temperature, solvent) to isolate structural contributions.

- Meta-Analysis : Apply ’s comparative framework to identify trends across analogs, focusing on sulfonyl group electronic effects and piperidine ring flexibility .

Q. What methodological approaches are employed in crystallographic and molecular structure studies of sulfonyl-piperidine methanol derivatives?

- Methodological Answer :

- Crystallization : Optimize solvent (e.g., ethanol/water mixtures) and slow evaporation to obtain single crystals.

- X-ray Diffraction : Collect data at 100–150 K using synchrotron radiation. Refinement software (e.g., SHELX) resolves bond angles and torsional strain caused by the sulfonyl group.

- Computational Validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16) to confirm stability of conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.